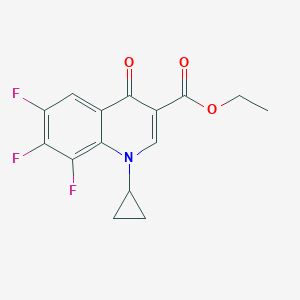
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
Número de catálogo B117585
Peso molecular: 311.25 g/mol
Clave InChI: FGICMAMEHORFNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05075319
Procedure details


A 12 L stirred flask was charged with 4.8 L of tetrahydrofuran, 1584 g of ethyl 2,3,4,5-tetrafluorobenzoylacetate and 834 ml of dimethylformamide dimethyl acetal. After establishing a nitrogen atmosphere, this mixture was heated to reflux for 1 hour and then stirred at ambient temperature for four hours. The mixture was cooled and maintained at 4°-5° C. while adding 438 ml of cyclopropylamine over a period of 35 minutes. It was then stirred at 3°-5° C. for 1 hour and concentrated in vacuo. The yellow crystalline solid was dissolved in 3.6 L of dimethylformamide and 912 g of powdered potassium carbonate was added with strong stirring. The slurry was then heated on a steam bath for 1 hour (maximum internal temperature was 108° C. for 5 minutes). The hot mixture was poured into 30 L of cold water. Filtration, washing first with 6 L of cold water and then 6 L of cold ethanol followed by drying in vacuo at 50° C. gave 1615 g of product (86.5% yield).



Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[C:15]([F:16])=[C:14]([F:17])[C:13]([F:18])=[CH:12][C:3]=1[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5].CO[CH:21](OC)[N:22]([CH3:24])C.[CH:27]1(N)C[CH2:28]1>O1CCCC1>[CH:21]1([N:22]2[C:2]3[C:3](=[CH:12][C:13]([F:18])=[C:14]([F:17])[C:15]=3[F:16])[C:4](=[O:5])[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:24]2)[CH2:28][CH2:27]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
438 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N
|
Step Two
|
Name
|
|
|
Quantity
|
1584 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)CC(=O)OCC)C=C(C(=C1F)F)F
|
|
Name
|
|
|
Quantity
|
834 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(N(C)C)OC
|
|
Name
|
|
|
Quantity
|
4.8 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
108 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
A 12 L stirred flask
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
this mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at ambient temperature for four hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 4°-5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
It was then stirred at 3°-5° C. for 1 hour
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The yellow crystalline solid was dissolved in 3.6 L of dimethylformamide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
912 g of powdered potassium carbonate was added with strong stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The hot mixture was poured into 30 L of cold water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing first with 6 L of cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by drying in vacuo at 50° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1615 g | |
| YIELD: PERCENTYIELD | 86.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

